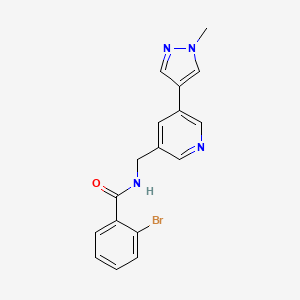
2-ブロモ-N-((5-(1-メチル-1H-ピラゾール-4-イル)ピリジン-3-イル)メチル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H15BrN4O and its molecular weight is 371.238. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- イミダゾール誘導体は抗菌性を示します。 研究者らは、イミダゾール部分を有するピラゾール含有化合物を合成し、結核菌株に対する抗マイコバクテリアの可能性を評価しました .
抗菌および抗マイコバクテリア活性
抗リーシュマニアおよび抗マラリア効果
殺虫特性
CYP酵素阻害
抗前鞭毛体活性
要約すると、この化合物のイミダゾールコアは、その多面的な薬理学的特性に寄与しており、さまざまな科学分野におけるさらなる調査の興味深い対象となっています。 🌟
作用機序
Target of action
The compound contains a pyrazole ring, which is a common feature in many bioactive compounds. Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The exact mode of action would depend on the specific target that the compound interacts with. Generally, compounds like this can act by binding to their target and modulating its activity, which can lead to changes in cellular processes .
Biochemical pathways
The compound could potentially affect a variety of biochemical pathways, depending on its specific target. For example, if it targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on factors such as its chemical structure and the route of administration. These properties would determine how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from changes in gene expression to alterations in cellular signaling pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to interact with its target .
生物活性
2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, identified by CAS number 2034461-72-6, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer cell lines, and relevant case studies.
The molecular formula of 2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is C17H15BrN4O, with a molecular weight of 371.2 g/mol. Its structure is characterized by the presence of a bromine atom and a pyrazole moiety, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15BrN4O |
| Molecular Weight | 371.2 g/mol |
| CAS Number | 2034461-72-6 |
The biological activity of 2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide primarily involves the inhibition of specific cancer cell proliferation pathways. The compound shows potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.
Anticancer Activity
Recent studies have demonstrated that derivatives containing pyrazole and pyridine structures exhibit significant anticancer properties. For example:
-
Cell Line Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The reported IC50 values indicate the concentration required to inhibit cell growth by 50%:
- MCF7: IC50 = 0.39 µM
- A549: IC50 = 0.46 µM
- HCT116: IC50 = 0.07 µM
- Mechanistic Insights : The compound's mechanism involves inducing apoptosis and inhibiting tumor growth through DNA binding interactions and kinase inhibition, which are critical for cancer cell survival and proliferation.
Case Studies
Several studies have evaluated the effectiveness of pyrazole derivatives similar to 2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide:
Study 1: Cytotoxicity Evaluation
A study by Huang et al. assessed the anticancer potential of pyrazole derivatives against MCF7 and SF-268 cell lines, reporting GI50 values that indicate significant cytotoxicity at low concentrations .
Study 2: Kinase Inhibition
Research conducted by Zhang et al. explored the binding affinity of pyrazole-containing compounds to Aurora-A kinase, revealing a strong inhibitory effect with an IC50 value as low as 0.16 µM against this target .
特性
IUPAC Name |
2-bromo-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-22-11-14(10-21-22)13-6-12(7-19-9-13)8-20-17(23)15-4-2-3-5-16(15)18/h2-7,9-11H,8H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDADWZKOECEXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














